molecular formula C13H24O3 B13643185 Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate

Methyl 3-butyl-3-ethyl-2-isopropyloxirane-2-carboxylate

Cat. No.: B13643185
M. Wt: 228.33 g/mol
InChI Key: DFNVYJRYTLKSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate alkyl halides with epoxide precursors under controlled conditions. One common method is the reaction of 3-butyl-3-ethyl-2-(propan-2-yl)oxirane with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

Methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate can be compared with other similar compounds such as:

    Methyl 3-butyl-2-(propan-2-yl)oxirane-2-carboxylate: Lacks the ethyl group, resulting in different chemical and biological properties.

    Ethyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate: Contains an ethyl ester instead of a methyl ester, affecting its reactivity and applications.

The uniqueness of methyl 3-butyl-3-ethyl-2-(propan-2-yl)oxirane-2-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 3-butyl-3-ethyl-2-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C13H24O3/c1-6-8-9-12(7-2)13(16-12,10(3)4)11(14)15-5/h10H,6-9H2,1-5H3

InChI Key

DFNVYJRYTLKSGD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(O1)(C(C)C)C(=O)OC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.